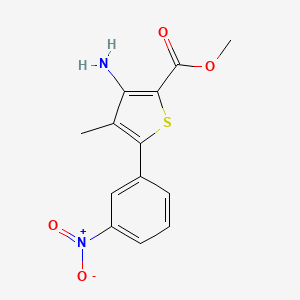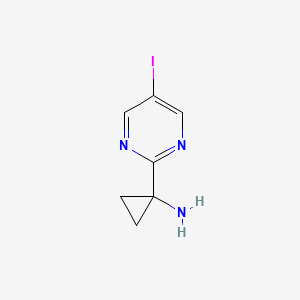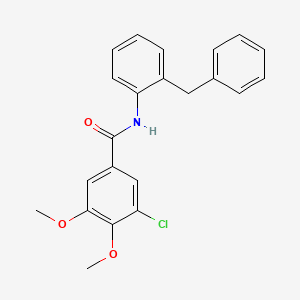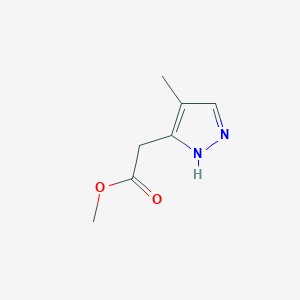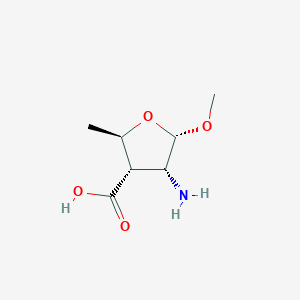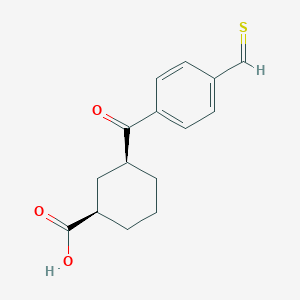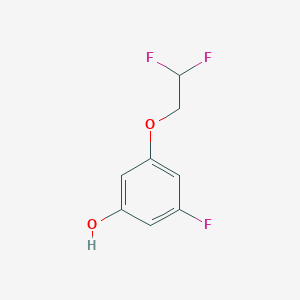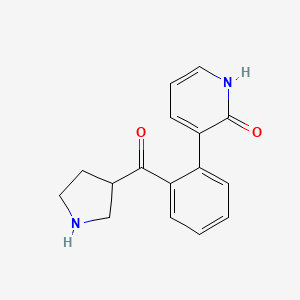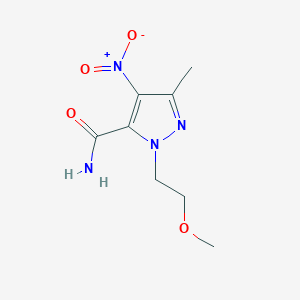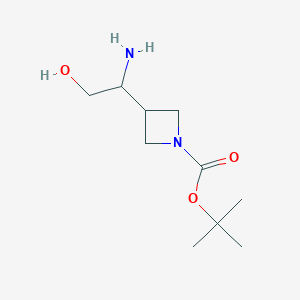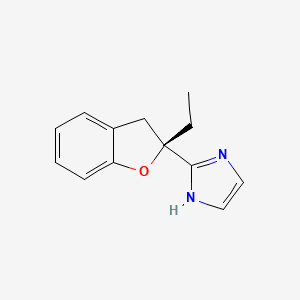
(R)-2-(2-Ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(2-Ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole is a chiral compound that features a benzofuran ring fused with an imidazole ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate alkylating agents.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through condensation reactions involving aldehydes and amines.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: Substitution reactions can occur at various positions on the benzofuran and imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Receptor Binding: It may bind to specific receptors, influencing biological pathways.
Medicine
Drug Development: Potential use in the development of pharmaceuticals targeting specific diseases.
Therapeutic Agents: May exhibit therapeutic properties such as anti-inflammatory or anti-cancer activities.
Industry
Material Science:
Agriculture: May be used in the synthesis of agrochemicals.
作用機序
The mechanism of action of ®-2-(2-Ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular pathways and biological effects.
類似化合物との比較
Similar Compounds
(S)-2-(2-Ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole: The enantiomer of the compound, which may exhibit different biological activities.
2-(2,3-Dihydrobenzofuran-2-yl)-1H-imidazole: Lacks the ethyl group, which may influence its reactivity and biological properties.
2-(2-Ethylbenzofuran-2-yl)-1H-imidazole: Similar structure but without the dihydro component, affecting its chemical behavior.
Uniqueness
The presence of the ethyl group and the specific chiral configuration ® make ®-2-(2-Ethyl-2,3-dihydrobenzofuran-2-yl)-1H-imidazole unique. These features can influence its reactivity, binding affinity, and overall biological activity.
特性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
2-[(2R)-2-ethyl-3H-1-benzofuran-2-yl]-1H-imidazole |
InChI |
InChI=1S/C13H14N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-8H,2,9H2,1H3,(H,14,15)/t13-/m1/s1 |
InChIキー |
JCWVNNMJXQJVNC-CYBMUJFWSA-N |
異性体SMILES |
CC[C@@]1(CC2=CC=CC=C2O1)C3=NC=CN3 |
正規SMILES |
CCC1(CC2=CC=CC=C2O1)C3=NC=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]purin-6-amine](/img/structure/B12855513.png)
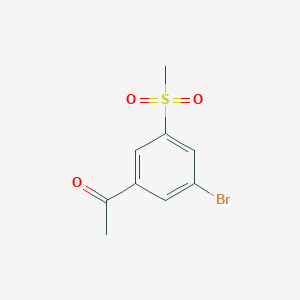
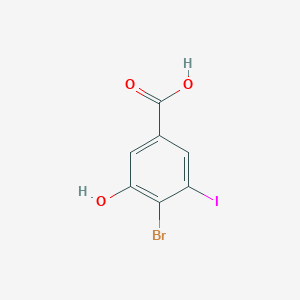
![2-(Carboxy(hydroxy)methyl)-5-ethoxybenzo[d]oxazole](/img/structure/B12855536.png)
